molecular formula C12H16ClN3O B13273186 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Cat. No.: B13273186
M. Wt: 253.73 g/mol
InChI Key: NGSAABHZKQBLSO-UHFFFAOYSA-N
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Description

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at the 3-position and a benzylamine moiety at the 5-position, which is further modified as a hydrochloride salt. The compound has been explored in pharmaceutical and agrochemical research due to the versatility of the 1,2,4-oxadiazole scaffold, which is known for its metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-2-3-11-14-12(16-15-11)8-9-4-6-10(13)7-5-9;/h4-7H,2-3,8,13H2,1H3;1H

InChI Key

NGSAABHZKQBLSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride involves its interaction with molecular targets in cells. For instance, in cancer cells, it may activate caspase enzymes that lead to apoptosis . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting normal cellular processes and leading to cell death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Applications Source/Reference
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride 3-Propyl 237.69 (free base) Discontinued; potential bioactive agent Enamine Ltd.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride 3-Cyclopropyl 256.75 Improved solubility due to cyclopropane; research chemical Enamine Ltd.
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline 3-tert-Butyl 233.29 Enhanced lipophilicity; natural product analog Synthetic route
2-(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)aniline 3-Phenoxymethyl 281.31 Increased steric bulk; agrochemical interest InterBioScreen
SLP7111228 3-(4-Octylphenyl) 429.98 Selective SphK1 inhibitor (Ki = 48 nM) Patwardhan et al.

Key Observations :

  • Substituent Size and Bioactivity: The propyl substituent in the target compound offers moderate hydrophobicity, while the cyclopropyl analog (smaller ring) may enhance solubility .
  • Biological Activity: SLP7111228, with a bulky 4-octylphenyl group, exhibits nanomolar inhibition of SphK1, highlighting the importance of extended alkyl chains in target binding . The discontinued status of the propyl analog suggests inferior efficacy or stability compared to these optimized derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Cyclopropyl Analog SLP7111228
Solubility (HCl salt) High (hydrochloride form) High (hydrochloride) Moderate (hydrochloride)
LogP ~2.5 (estimated) ~2.0 ~5.8 (octyl chain)
Metabolic Stability Moderate (oxadiazole) High (cyclopropane) High (optimized)

Notes:

  • The hydrochloride salt form improves aqueous solubility, critical for in vivo studies .
  • SLP7111228’s high LogP reflects its design for membrane penetration and intracellular target engagement .

Biological Activity

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride (CAS Number: 1389310-29-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is characterized by the presence of an oxadiazole ring and an aniline moiety. Its molecular formula is C12H16ClN3OC_{12}H_{16}ClN_{3}O, with a molecular weight of 217.27 g/mol. The compound exhibits properties typical of oxadiazole derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities, including:

  • Antimicrobial Activity : Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, derivatives similar to 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression.
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, which may be relevant in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

A study focusing on oxadiazole derivatives highlighted their effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro tests on cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis:

Cell Line IC50 Value (µM)
MCF7 (Breast cancer)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

The results indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action .

The biological activity of 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is believed to involve interaction with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and proliferation.

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

  • Case Study on Anticancer Properties : A study involving tumor-bearing mice showed that administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Clinical Evaluation : Early-phase clinical trials are underway to evaluate the safety and efficacy of similar oxadiazole compounds in cancer patients.

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